

Bisandrographolide A TRPV4 activation mechanism

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Compound Focus: Bisandrographolide A

CAS No.: 160498-00-0

Cat. No.: S1540882

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Quantitative Profile of Bisandrographolide A

Parameter	Details / Value
Source	Natural diterpenoid isolated from <i>Andrographis paniculata</i> [1] [2] [3].
Molecular Target	Transient Receptor Potential Vanilloid 4 (TRPV4) channel [1].
Potency (EC ₅₀)	790 - 950 nM [1] [3].
Selectivity	Activates TRPV4 but does not activate or block TRPV1, TRPV2, or TRPV3 channels [1].
Mechanism	Activates TRPV4 in a membrane-delimited manner (effective in cell-free outside-out membrane patches) [1].
Key Differentiator	Andrographolide, the primary bioactive in <i>Andrographis</i> , is inactive on TRPV4 [1] [3].

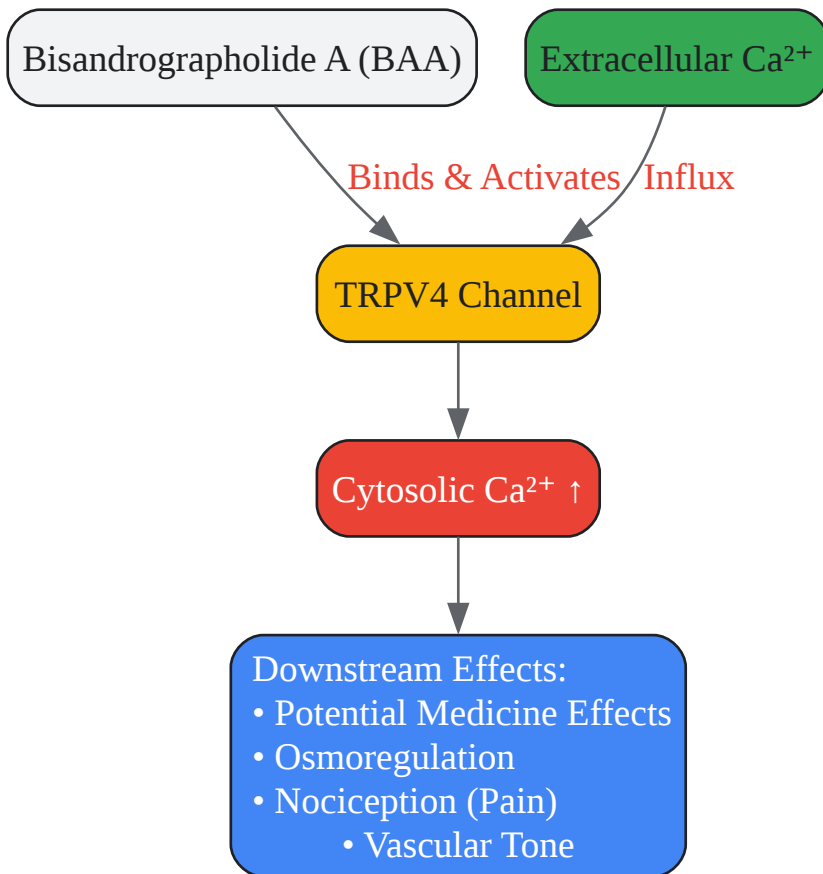
Key Experimental Evidence & Protocols

The foundational data for BAA's activity comes from a detailed study that employed several experimental approaches [1].

- **Initial Screening & Identification:** A library of extracts from 50 Chinese herbal plants was screened using a **calcium-imaging assay** to identify compounds that induce calcium influx in cells expressing TRPV3 or TRPV4 channels. An extract from *Andrographis paniculata* was identified as a potent activator of TRPV4 [1].
- **Bioassay-Guided Fractionation:** The active extract was fractionated, and the TRPV4-activating compound was purified and structurally identified as **Bisandrographolide A** [1].
- **Electrophysiology for Mechanism:** The purified BAA compound was used in **whole-cell patch-clamp recordings** on HEK293T cells overexpressing TRPV4. This confirmed that BAA induces a large inward current. Crucially, BAA also activated TRPV4 currents in **cell-free outside-out patches**, demonstrating that its action is direct and does not require soluble intracellular second messengers (membrane-delimited) [1].
- **Endogenous Expression Validation:** BAA also activated a TRPV4-like current in immortalized mouse keratinocytes (308 cells), which endogenously express the TRPV4 protein, confirming its activity in a native cellular environment [1].

Activation Mechanism and Signaling Pathway

The experimental data suggests a direct activation mechanism. The following diagram illustrates the established signaling pathway triggered by BAA.



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Interpretation and Research Implications

The high potency and notable selectivity of BAA make it a valuable research tool.

- **A Selective Pharmacological Tool:** Unlike other non-selective TRPV4 agonists, BAA's lack of activity on other TRPV channels makes it ideal for studying TRPV4-specific function in complex biological systems without confounding off-target effects [1].
- **Probing Channel Function:** Its direct, membrane-delimited mechanism helps dissect the fundamental biophysics of TRPV4 gating [1].
- **Relevance to Traditional Medicine:** The discovery that BAA activates TRPV4 provides a potential molecular explanation for some of the traditional uses of *Andrographis paniculata*, suggesting TRPV4-mediated pathways might be involved [1].

It is worth noting that TRPV4 is also a mechanosensitive channel implicated in various pathophysiological conditions, including neuropathic pain [4] and cancer metastasis [5]. This makes selective modulators like

BAA critically important for probing these disease mechanisms.

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